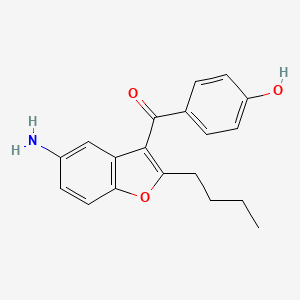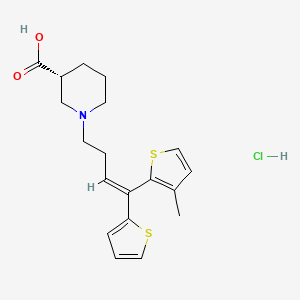
Desmethyl Tiagabine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Tiagabine Hydrochloride is a derivative of Tiagabine, an anticonvulsant medication primarily used to treat partial seizures. Tiagabine functions as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, enhancing the activity of GABA, the major inhibitory neurotransmitter in the central nervous system . This compound retains similar properties and is of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate thiophene derivatives with piperidine carboxylic acid.
Desmethylation: The methyl group is removed from the Tiagabine molecule to form Desmethyl Tiagabine.
Hydrochloride formation: The final step involves the conversion of Desmethyl Tiagabine to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Desmethyl Tiagabine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on GABAergic neurotransmission and potential neuroprotective properties.
Medicine: Investigated for its anticonvulsant properties and potential use in treating other neurological disorders.
Wirkmechanismus
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of GABA into presynaptic neurons. This action increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The compound binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake and allowing more GABA to bind to postsynaptic receptors .
Vergleich Mit ähnlichen Verbindungen
Tiagabine: The parent compound, used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, affecting calcium channels.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels by preventing its breakdown.
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific action on GABA reuptake inhibition, which differs from other anticonvulsants that may affect different pathways or targets. Its desmethylated form may offer distinct pharmacokinetic properties, potentially leading to different therapeutic effects or side effect profiles .
Eigenschaften
Molekularformel |
C19H24ClNO2S2 |
|---|---|
Molekulargewicht |
398.0 g/mol |
IUPAC-Name |
(3R)-1-[(Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO2S2.ClH/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22;/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22);1H/b16-6-;/t15-;/m1./s1 |
InChI-Schlüssel |
XROYBEWJMMPOJM-FDSSRHITSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CS3.Cl |
Kanonische SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


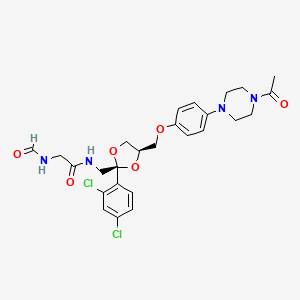

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
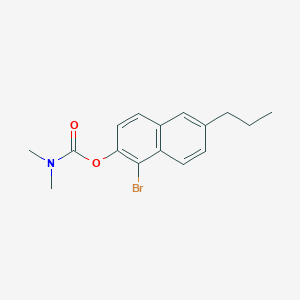

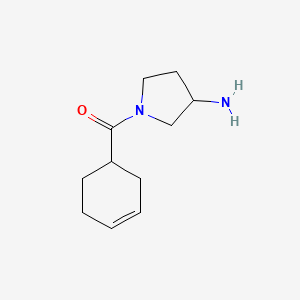
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
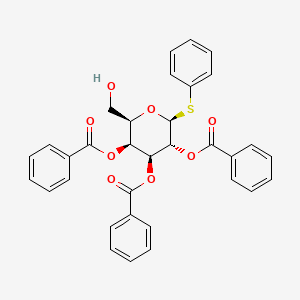

![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
